4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol
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Overview
Description
4-[(E)-[2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-CHLORO-6-ETHOXYPHENOL is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-CHLORO-6-ETHOXYPHENOL typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-amino-5-ethyl-4H-1,2,4-triazole with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-chloro-6-ethoxyphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve the efficiency and yield of the reaction. This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields compared to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-CHLORO-6-ETHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the reactivity of the nucleophile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction may produce the corresponding amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-CHLORO-6-ETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death . Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its effects .
Comparison with Similar Compounds
4-[(E)-[2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-CHLORO-6-ETHOXYPHENOL can be compared with other similar compounds, such as:
4-Amino-5-ethyl-4H-1,2,4-triazole: A precursor in the synthesis of the compound, known for its antimicrobial properties.
2-Chloro-6-ethoxyphenol: Another precursor, used in the synthesis of various phenolic compounds with biological activity.
1,2,4-Triazole derivatives: A class of compounds with diverse biological activities, including antifungal, anticancer, and antiviral properties.
The uniqueness of 4-[(E)-[2-(4-AMINO-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-CHLORO-6-ETHOXYPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H17ClN6O2 |
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Molecular Weight |
324.76 g/mol |
IUPAC Name |
4-[(E)-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-chloro-6-ethoxyphenol |
InChI |
InChI=1S/C13H17ClN6O2/c1-3-11-17-19-13(20(11)15)18-16-7-8-5-9(14)12(21)10(6-8)22-4-2/h5-7,21H,3-4,15H2,1-2H3,(H,18,19)/b16-7+ |
InChI Key |
YKKBWMISAMXGRZ-FRKPEAEDSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC(=C(C(=C2)Cl)O)OCC |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC(=C(C(=C2)Cl)O)OCC |
Origin of Product |
United States |
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